molecular formula C19H14F3N5O3S B2800378 N-(4-amino-2-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide CAS No. 888426-13-9

N-(4-amino-2-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide

Cat. No. B2800378
M. Wt: 449.41
InChI Key: YQKLMAWLLSRFBB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each targeting a different functional group. For example, the amide could be formed via a reaction between a carboxylic acid and an amine . The thioether could be synthesized through a nucleophilic substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is likely quite complex. The presence of multiple functional groups and a cyclic structure suggests that it may have a rigid, three-dimensional shape. This could have implications for its physical properties and its interactions with other molecules .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. For example, the amide group might be hydrolyzed under acidic or basic conditions to yield a carboxylic acid and an amine . The thioether group could potentially undergo oxidation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide could make it more soluble in polar solvents .

Scientific Research Applications

Chemical Reactivity and Synthesis

This compound demonstrates a broad range of chemical reactivity, making it a valuable building block in the synthesis of various nitrogen heterocyclic compounds. A study by Farouk, Ibrahim, and El-Gohary (2021) explored the acetylation and formylation of a related pyrimidinyl compound, leading to the synthesis of diverse Schiff bases and nitrogen heterocycles, such as pyrazoles, pyrimidines, and diazepines. These compounds showed significant biological activity, highlighting the potential of N-(4-amino-2-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide in drug development (Farouk, Ibrahim, & El-Gohary, 2021).

Molecular Docking and Anticancer Potential

In another study, Holam, Santhoshkumar, and Killedar (2022) investigated the molecular docking of substituted dihydropyrimidine derivatives, showing high affinity with CDK4 protein, a critical regulator in cell cycle progression. This study indicates that derivatives of N-(4-amino-2-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide could have significant applications in developing anticancer therapies (Holam, Santhoshkumar, & Killedar, 2022).

Radiosynthesis and PET Imaging

A 2016 study by Yuan, Jones, Vasdev, and Liang on a related fluorophenyl-pyrimidinyl compound highlights its application in radiopharmaceuticals. They developed an 18F-labeled compound for positron emission tomography (PET) imaging, indicating its potential in neuroimaging and cancer diagnosis (Yuan, Jones, Vasdev, & Liang, 2016).

Antibacterial and Antimicrobial Applications

Desai, Rajpara, and Joshi (2013) synthesized derivatives containing fluorine atoms in the benzoyl group, including compounds similar to N-(4-amino-2-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide. These compounds exhibited significant antimicrobial activity against various bacterial and fungal strains, underscoring their potential in developing new antibacterial and antifungal agents (Desai, Rajpara, & Joshi, 2013).

Antitumor Activity

Gangjee, Lin, Kisliuk, McGuire (2005) explored the synthesis of analogs of N-(4-amino-2-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide as dual inhibitors of key enzymes involved in cancer cell proliferation. Their study suggests potential applications in designing new antitumor agents (Gangjee, Lin, Kisliuk, & McGuire, 2005).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, if it’s a pharmaceutical, it could have side effects or toxicities at high doses .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential applications .

properties

CAS RN

888426-13-9

Product Name

N-(4-amino-2-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide

Molecular Formula

C19H14F3N5O3S

Molecular Weight

449.41

IUPAC Name

N-[4-amino-2-[2-(3-fluoroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-difluorobenzamide

InChI

InChI=1S/C19H14F3N5O3S/c20-10-2-1-3-11(7-10)24-14(28)8-31-19-26-16(23)15(18(30)27-19)25-17(29)9-4-5-12(21)13(22)6-9/h1-7H,8H2,(H,24,28)(H,25,29)(H3,23,26,27,30)

InChI Key

YQKLMAWLLSRFBB-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC(=C(C=C3)F)F)N

solubility

not available

Origin of Product

United States

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